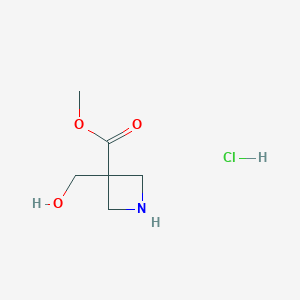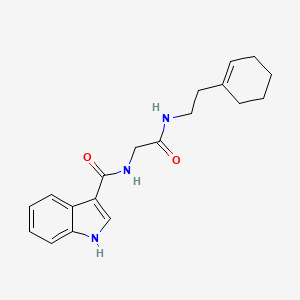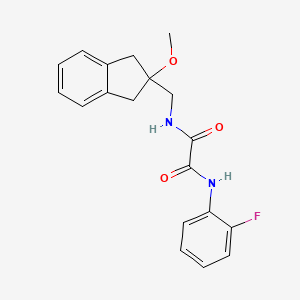
1-Boc-4-oxo-D-proline benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Boc-4-oxo-D-proline benzyl ester” is a chemical compound with the CAS Number: 224627-26-3 . Its IUPAC name is 2-benzyl 1-tert-butyl (2R)-4-oxo-1,2-pyrrolidinedicarboxylate . The compound has a molecular weight of 319.36 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 319.36 . Unfortunately, other physical and chemical properties like density, melting point, boiling point, etc., are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Chiral Separation and Pharmaceutical Compounds
1-Boc-4-oxo-D-proline benzyl ester is significantly used in the chiral separation of compounds, essential in pharmaceutical development. Zhao and Pritts (2007) developed high-performance liquid chromatography (HPLC) methods for separating enantiomers of proline derivatives, including Boc-proline and its benzyl ester variants. They highlighted the crucial role of these derivatives in creating a diverse range of pharmaceutical compounds. The study emphasized the importance of understanding the chiral recognition mechanisms for these compounds, which include hydrogen bonding interactions and possible pi-pi interactions (Zhao & Pritts, 2007).
Synthesis of Polycyclic Analogues
Hanessian et al. (2003) explored the synthesis of functionally diverse and conformationally constrained polycyclic analogues of proline and prolinol, utilizing the derivatives of N-Boc-l-pyroglutamic acid methyl ester. This work demonstrates the flexibility of proline derivatives like this compound in synthesizing complex molecular structures with potential pharmacological applications (Hanessian, Papeo, Angiolini, Fettis, Beretta, & Munro, 2003).
Continuous Flow Reactor for Pharmaceutical Production
Pollet et al. (2009) reported on the use of this compound derivatives in the production of pharmaceutical intermediates for HIV protease inhibitors. They described the successful conversion of a traditional batch process to a continuous flow system for producing key intermediates, demonstrating the compound's relevance in modern pharmaceutical manufacturing processes (Pollet, Cope, Kassner, Charney, Terett, Richman, Dubay, Stringer, Eckert, & Liotta, 2009).
Peptide Synthesis Applications
In the field of peptide synthesis, derivatives of this compound, like N-Boc-sulfamide derivatives, have been used for creating novel heterocycles, as demonstrated by Bendjeddou et al. (2012). Their work shows the applicability of these derivatives in the synthesis of complex molecular structures, expanding the possibilities in the realm of peptide synthesis (Bendjeddou, Abbaz, Regainia, & Aouf, 2012).
Propiedades
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R)-4-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-10-13(19)9-14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOGNSRGCLEJEM-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=O)C[C@@H]1C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866318.png)
![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]butanamide](/img/structure/B2866319.png)


![6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2866325.png)



![N-(5-fluoro-2-methylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2866332.png)


